3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea

Kinase inhibitor design TrkA inhibitor SAR Linker optimization

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea (CAS 891092-88-9) is a synthetic small-molecule urea derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethylphenyl group at N1 and a pyridin-3-ylmethyl urea moiety at the 3-position. The compound belongs to the pyrrolidinyl urea chemotype, a scaffold extensively investigated for kinase inhibition, most notably tropomyosin-related kinase A (TrkA).

Molecular Formula C19H22N4O2
Molecular Weight 338.4 g/mol
CAS No. 891092-88-9
Cat. No. B6490857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea
CAS891092-88-9
Molecular FormulaC19H22N4O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3)C
InChIInChI=1S/C19H22N4O2/c1-13-5-6-17(8-14(13)2)23-12-16(9-18(23)24)22-19(25)21-11-15-4-3-7-20-10-15/h3-8,10,16H,9,11-12H2,1-2H3,(H2,21,22,25)
InChIKeyNIGBGHUSJGBJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea (CAS 891092-88-9): Compound Identity and Procurable Categorization


3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea (CAS 891092-88-9) is a synthetic small-molecule urea derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethylphenyl group at N1 and a pyridin-3-ylmethyl urea moiety at the 3-position . The compound belongs to the pyrrolidinyl urea chemotype, a scaffold extensively investigated for kinase inhibition, most notably tropomyosin-related kinase A (TrkA) . Patents disclose crystalline forms of pyrrolidinyl urea derivatives as TrkA inhibitors with therapeutic applicability in pain, cancer, inflammation, neurodegenerative diseases, and certain infectious diseases . The compound is procurable from specialized chemical suppliers as a research reagent, though it is not cataloged by major global distributors.

Why Substituting CAS 891092-88-9 with a Generic Pyrrolidinyl Urea Analog May Compromise Experimental Outcomes


Pyrrolidinyl urea derivatives exhibit steep structure-activity relationships (SAR) wherein minor modifications to the N-aryl substituent, urea linker length, or heteroaryl moiety can drastically alter target binding, selectivity, and downstream pharmacology . Within the TrkA inhibitor patent landscape, compounds differing by a single methylene spacer between the urea and pyridine ring—such as CAS 894008-54-9, which lacks the methylene bridge—are treated as distinct chemical entities with potentially divergent binding poses, pharmacokinetic profiles, and intellectual property standing . Generic substitution without batch-matched analytical verification and target-specific assay validation risks irreproducible results in kinase inhibition studies and may violate patent claims covering specific substitution patterns .

Quantitative Differentiation Evidence for CAS 891092-88-9 Relative to Closest Analogs


Structural Differentiator: Methylene Bridge Between Urea and Pyridin-3-yl Group Compared with Direct Pyridine-Linked Analog CAS 894008-54-9

CAS 891092-88-9 incorporates a methylene (-CH2-) spacer between the urea nitrogen and the pyridin-3-yl ring, whereas the closest cataloged analog, CAS 894008-54-9, features a direct urea-to-pyridine bond with no spacer. The presence of this methylene bridge extends the distance between the pyrrolidinyl core and the pyridine ring by approximately 1.5 Å and introduces a rotational degree of freedom, which can modulate the binding pose within the TrkA ATP-binding pocket . In related pyrrolidinyl urea TrkA inhibitor series, linker length and flexibility are critical determinants of both potency and kinase selectivity, with even single-atom variations shifting IC50 values by orders of magnitude . Quantitative binding data for this specific compound are not available in the public domain; the structural difference is documented by CAS registry assignment and molecular formula comparison (C19H22N4O2 for CAS 891092-88-9 vs. C18H20N4O2 for CAS 894008-54-9) .

Kinase inhibitor design TrkA inhibitor SAR Linker optimization

Target Class Affiliation: TrkA Kinase Inhibition as a Differentiating Pharmacological Anchor

Pyrrolidinyl urea derivatives bearing the 5-oxopyrrolidin-3-yl scaffold are documented in multiple patent families as TrkA kinase inhibitors, a target implicated in pain signaling, cancer proliferation, and neuroinflammation . While publicly available IC50 values for CAS 891092-88-9 itself have not been identified, the compound's structural features—including the 3,4-dimethylphenyl substitution on the pyrrolidinone ring and the pyridin-3-ylmethyl urea moiety—align with pharmacophoric elements required for TrkA ATP-binding site engagement as described in patent US11932652B2 . In contrast, closely related analogs such as 1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea and 1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea bear basic amine-terminated side chains that may redirect target engagement toward GPCR or other kinase targets .

TrkA inhibition Pain therapeutics Kinase selectivity

Crystalline Form Potential: Solid-State Differentiation from Amorphous Pyrrolidinyl Urea Analogs

A granted US patent (US11708357B2) specifically claims crystalline forms of pyrrolidinyl urea derivatives as TrkA inhibitors, with defined XRPD peak positions (e.g., 9.56±0.20°, 10.75±0.20°, 12.08±0.20°, 14.78±0.20°, 15.60±0.20° 2θ) and thermal properties . While the patent's exemplified compounds are not structurally identical to CAS 891092-88-9, the disclosure establishes that crystalline forms of pyrrolidinyl urea derivatives can exhibit distinct solid-state properties including melting behavior, hygroscopicity, and thermodynamic stability relative to amorphous or alternative polymorphic forms . Many commercially available pyrrolidinyl urea analogs are supplied as amorphous solids without defined crystallinity, which may impact reproducibility in solid-dosing formulations, long-term stability, and intellectual property freedom-to-operate assessments .

Solid-state chemistry Polymorph screening Formulation development

Research and Procurement Application Scenarios for CAS 891092-88-9 Based on Structural Differentiation


TrkA Kinase Inhibitor Lead Optimization with Linker SAR Exploration

In TrkA inhibitor programs where the urea-to-heteroaryl linker length and flexibility are being systematically varied to optimize binding pose and kinase selectivity, CAS 891092-88-9 serves as the methylene-bridged reference compound. Its structural distinction from the direct-linked analog CAS 894008-54-9 (lacking the -CH2- spacer) allows head-to-head comparison of linker contributions to biochemical potency and selectivity. Researchers can quantify the impact of a single methylene group on TrkA IC50, off-target kinase profiling, and cellular pathway modulation. Procurement of both compounds from the same supplier with matched purity specifications enables controlled SAR studies .

Solid-State Development and Polymorph Screening of Pyrrolidinyl Urea TrkA Inhibitors

For programs advancing pyrrolidinyl urea TrkA inhibitors toward preclinical development, CAS 891092-88-9 represents a candidate for crystalline form screening as described in patent US11708357B2. The compound can be subjected to polymorph screening under varied solvent and temperature conditions to identify crystalline forms with optimal thermodynamic stability, non-hygroscopic character, and formulation compatibility. The resulting XRPD and DSC data enable differentiation from amorphous commercial analogs and support intellectual property filings for specific crystalline forms .

Chemical Probe Development for Neurotrophin Signaling Pathway Dissection

CAS 891092-88-9, as a pyrrolidinyl urea derivative structurally aligned with the TrkA inhibitor pharmacophore, can be employed as a chemical probe to interrogate NGF-TrkA signaling in neuronal and inflammatory cell models. The pyridin-3-ylmethyl moiety may confer distinct cellular permeability and subcellular distribution compared to analogs with basic amine substituents. When used alongside structurally divergent pyrrolidinyl urea analogs (e.g., morpholinoethyl or phenylpiperazinyl ethyl derivatives), researchers can deconvolve target-specific versus off-target effects in neurotrophin pathway assays .

Patent-Protected Chemical Space Exploration for Pyrrolidinyl Urea Derivatives

CAS 891092-88-9 occupies a specific substitution pattern within the pyrrolidinyl urea chemical space claimed by multiple patent families. Organizations conducting freedom-to-operate analyses or seeking to design-around existing TrkA inhibitor patents can procure this compound as a reference standard to benchmark novel analogs. Its structural features—3,4-dimethylphenyl at the pyrrolidinone N1, methylene-bridged pyridin-3-yl urea at the 3-position—define a distinct sub-region of the patent landscape that may offer avenues for novel composition-of-matter claims when combined with alternative heteroaryl or substituent modifications .

Quote Request

Request a Quote for 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.